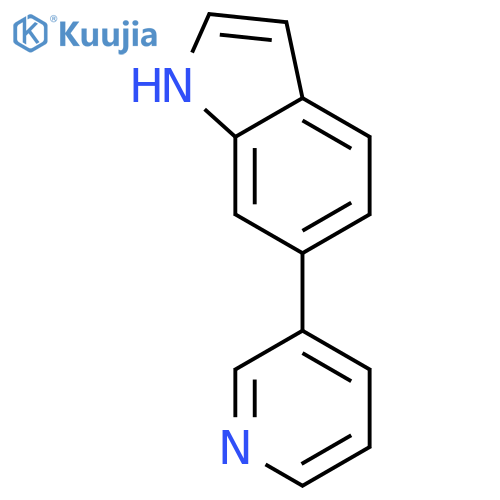Cas no 147621-19-0 (6-(Pyridin-3-yl)-1H-indole)
6-(ピリジン-3-イル)-1H-インドールは、複素環化合物の一種であり、ピリジン環とインドール骨格が結合した特徴的な構造を有する。この化合物は医薬品中間体や有機電子材料の合成において重要な役割を果たし、特にキナーゼ阻害剤やホスホジエステラーゼ阻害剤の開発において有用な骨格として注目されている。高い電子密度と剛直な構造により、標的タンパク質との特異的相互作用が期待でき、創薬研究におけるリード化合物としての潜在性を有する。また、π共役系の拡張により光電気特性も示すため、有機EL材料や太陽電池材料への応用研究も進められている。

6-(Pyridin-3-yl)-1H-indole structure
商品名:6-(Pyridin-3-yl)-1H-indole
6-(Pyridin-3-yl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 6-(Pyridin-3-yl)-1H-indole
- 1H-Indole,6-(3-pyridinyl)-
- 6-Pyridin-3-yl-1H-indole
- 6-(3-pyridinyl)-1H-indole
- 6-(3-pyridinyl)indole
- ACMC-1CB1V
- AG-D-92766
- CTK4C5494
- SureCN7497614
- CHEMBL4175955
- SB33733
- FT-0650966
- CS-0446945
- 147621-19-0
- FUNQPHBGDXAVGZ-UHFFFAOYSA-N
- A808670
- DTXSID50439947
- AKOS006292662
- SCHEMBL7497614
- DB-007186
- HS-4135
-
- インチ: InChI=1S/C13H10N2/c1-2-12(9-14-6-1)11-4-3-10-5-7-15-13(10)8-11/h1-9,15H
- InChIKey: FUNQPHBGDXAVGZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CN=C1)C2=CC3=C(C=C2)C=CN3
計算された属性
- せいみつぶんしりょう: 194.08400
- どういたいしつりょう: 194.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 28.7Ų
じっけんとくせい
- 密度みつど: 1.211
- ふってん: 420.1°C at 760 mmHg
- フラッシュポイント: 192.9°C
- 屈折率: 1.688
- PSA: 28.68000
- LogP: 3.22990
6-(Pyridin-3-yl)-1H-indole セキュリティ情報
6-(Pyridin-3-yl)-1H-indole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-(Pyridin-3-yl)-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199000227-1g |
6-(Pyridin-3-yl)-1H-indole |
147621-19-0 | 98% | 1g |
999.60 USD | 2021-06-01 | |
| Chemenu | CM147185-1g |
6-Pyridin-3-yl-1H-indole |
147621-19-0 | 95% | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM147185-1g |
6-Pyridin-3-yl-1H-indole |
147621-19-0 | 95% | 1g |
$729 | 2021-08-05 | |
| Ambeed | A325489-1g |
6-(Pyridin-3-yl)-1H-indole |
147621-19-0 | 95+% | 1g |
$590.0 | 2024-04-23 |
6-(Pyridin-3-yl)-1H-indole 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
147621-19-0 (6-(Pyridin-3-yl)-1H-indole) 関連製品
- 1504-16-1(3-Phenylindole)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:147621-19-0)6-(Pyridin-3-yl)-1H-indole

清らかである:99%
はかる:1g
価格 ($):531.0